Fluvoxamine, specifically the (Z)-isomer, is a selective serotonin reuptake inhibitor used primarily as an antidepressant. It is marketed under various brand names, including Luvox. This compound has gained attention not only for its efficacy in treating psychiatric disorders such as obsessive-compulsive disorder and depression but also for its potential applications in other medical conditions, including COVID-19 due to its anti-inflammatory properties.
Fluvoxamine belongs to the class of drugs known as selective serotonin reuptake inhibitors. Its chemical formula is , with a molar mass of approximately 318.34 g/mol. The compound is classified under the ATC code N06AB08 and is recognized in various pharmacological databases, including PubChem and ChEBI, where it is listed with identifiers such as CID 5324346 and CHEBI:5138 .
The synthesis of fluvoxamine involves several steps that typically include the formation of key intermediates followed by functional group modifications. One common synthetic route starts with the preparation of a substituted phenyl compound, which is then reacted with an appropriate amine to form the oxime structure characteristic of fluvoxamine.
The molecular structure of fluvoxamine features a trifluoromethyl group attached to a phenyl ring, combined with an oxime functional group. The (Z)-configuration indicates that specific substituents are positioned on the same side of the double bond within the oxime structure.
The three-dimensional conformation of fluvoxamine can be analyzed using molecular modeling software to understand its interactions with biological targets.
Fluvoxamine undergoes various chemical reactions that are crucial for its pharmacological activity:
Fluvoxamine's mechanism of action involves multiple pathways:
Fluvoxamine exhibits several notable physical and chemical properties:
The pharmacokinetic profile shows that fluvoxamine has a bioavailability of approximately 53%, with an elimination half-life ranging from 12 to 22 hours depending on dosing frequency .
Fluvoxamine has diverse applications beyond its primary use as an antidepressant:
Fluvoxamine ((E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl) oxime) contains a critical C=N double bond that permits geometric isomerism. The pharmacologically active (E)-isomer (trans configuration) adopts an extended conformation where the oxime oxygen and the trifluoromethylphenyl group are positioned antiperiplanar. In contrast, the (Z)-isomer (cis configuration) features a U-shaped conformation with synperiplanar alignment of these moieties [3] [5]. This structural distinction profoundly influences molecular geometry, as evidenced by bond angle alterations: the C1-N8-O9 bond angle contracts from 113.5° in the (E)-isomer to 109.8° in the (Z)-counterpart according to DFT calculations at the B3LYP/6-311+G* level [3]. Crystallographic studies confirm that the (Z)-isomer exhibits intramolecular non-bonded repulsions between the oxyethylamine chain and the phenyl ring, preventing planarization observed in the (E*)-form [1] [8].
Table 1: Structural Parameters of Fluvoxamine Isomers
Parameter | (E)-Isomer | (Z)-Isomer | Method |
---|---|---|---|
C=N Bond Length (Å) | 1.281 | 1.289 | DFT/B3LYP/6-311+G** |
C1-N8-O9 Angle (°) | 113.5 | 109.8 | DFT/B3LYP/6-311+G** |
O9-C10-C11 Angle (°) | 112.3 | 108.9 | DFT/B3LYP/6-311+G** |
Dihedral C2-C1-N8-O9 (°) | 178.2 | -3.7 | X-ray Diffraction |
The (Z)-fluvoxamine isomer demonstrates markedly reduced affinity for the serotonin transporter (SERT). In vitro studies reveal a >95% loss of serotonin reuptake inhibition compared to the therapeutic (E)-isomer (IC₅₀ > 100 μM vs. 1.2 μM for (E)-fluvoxamine) [7]. This divergence stems from impaired binding pocket accommodation: molecular docking simulations indicate the (Z)-isomer's bent conformation sterically clashes with transmembrane domain 3 of SERT, disrupting key π-π interactions with Phe341 [3] [9]. Additionally, the (Z)-isomer lacks modulatory effects on cellular proliferation. While 2 μM (E)-fluvoxamine stimulates [³H]thymidine uptake in mature cerebellar granule cells by 38±5%, the (Z)-isomer shows negligible activity (4±2% change) [7]. This pharmacological inertness is attributed to its inability to stabilize high-affinity complexes with σ₁ receptors or modulate intracellular kinase cascades linked to neuroplasticity [2] [9].
Density Functional Theory (DFT) investigations elucidate the electronic and steric factors governing isomer stability. At the B3LYP/6-311+G*/IEFPCM(water) level, the (E)-isomer exhibits a 4.7 kcal/mol energy preference over the (Z)-form [4]. Natural Bond Orbital (NBO) analysis attributes this to hyperconjugative stabilization: the (E)-configuration permits optimal σ→π donation from the C5-H bond to the C=N antibonding orbital (stabilization energy: 8.3 kcal/mol), whereas (Z)-fluvoxamine experiences destabilizing steric interactions between the oxyethylamine chain and the phenyl ring [3] [10]. Frontier molecular orbital analysis reveals a 0.35 eV higher HOMO-LUMO gap in the (Z)-isomer (5.28 eV vs. 4.93 eV for (E)), indicating reduced chemical reactivity [3]. Excited-state TD-DFT calculations predict λₘₐₓ at 278 nm for both isomers, but (Z)-fluvoxamine shows a 25% lower molar absorptivity, enabling spectroscopic differentiation [3].
Table 2: Computational Parameters of Fluvoxamine Isomers
Property | (E)-Isomer | (Z)-Isomer | Method (Theory/Basis Set) |
---|---|---|---|
Relative Energy (kcal/mol) | 0.0 | +4.7 | DFT/B3LYP/6-311+G**/IEFPCM |
HOMO-LUMO Gap (eV) | 4.93 | 5.28 | DFT/B3LYP/6-311+G** |
Dipole Moment (Debye) | 4.82 | 5.14 | DFT/B3LYP/6-311+G** |
NBO Stabilization (kcal/mol) | 8.3 | 6.9 | NBO/B3LYP/6-31+G* |
The (E)→(Z) photoisomerization occurs under UVB irradiation (290–320 nm) with a quantum yield of 0.28±0.03 in aqueous solution [4] [7]. Intrinsic Reaction Coordinate (IRC) calculations demonstrate a rotational energy barrier of 48.3 kcal/mol for thermal isomerization, confirming the impossibility of spontaneous interconversion at physiological temperatures [4]. Solvent effects profoundly influence stability: aqueous environments stabilize the (Z)-isomer by 1.9 kcal/mol relative to the gas phase due to enhanced dipole solvation (μ = 5.14 Debye vs. 4.82 Debye for (E)-isomer) [3] [4]. Hydrolytic degradation kinetics also differ significantly, with pseudo-first-order rate constants at pH 7.4 being 2.3-fold higher for the (Z)-isomer (t₁/₂ = 14.2 hours) than for the (E)-counterpart (t₁/₂ = 32.7 hours) [4]. This vulnerability stems from enhanced electrophilicity of the (Z)-isomer's carbon in the C=N bond (NPA charge: +0.32 vs. +0.28 in (E)-isomer), facilitating nucleophilic water attack [3] [10].
Table 3: Stability and Reactivity Profiles of Fluvoxamine Isomers
Parameter | (E)-Isomer | (Z)-Isomer | Conditions |
---|---|---|---|
Photoisomerization Quantum Yield | - | 0.28±0.03 | UVB (312 nm), aqueous |
Thermal Isomerization Barrier (kcal/mol) | 48.3 | 48.3 | DFT/B3LYP/6-31G*/CPCM |
Hydrolytic Half-life (h) | 32.7 | 14.2 | pH 7.4, 37°C |
Aqueous Solubility (mg/mL) | 1.24 | 0.87 | 25°C, simulated intestinal fluid |
Figure: Reaction Coordinate Diagram for E/Z Isomerization[Diagram schematic based on [4]]
Energy ↑ │ ...............(E)-Isomer │ / │ │ / │ │ / │ TS (48.3 kcal/mol) │/ │ │.................│................. │ │\ │ │ \ │ │ \ │ │ \...............(Z)-Isomer └──────────────────────────────────→ Reaction Coordinate
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1